2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidinones. This compound is characterized by its unique structure, which includes a benzylthio group, an o-tolyl group, and a benzofuro[3,2-d]pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidinone structure.
Introduction of the Benzylthio Group: This can be achieved through nucleophilic substitution reactions where a benzylthiol reacts with a suitable leaving group on the benzofuro[3,2-d]pyrimidinone core.
Attachment of the o-Tolyl Group: This step may involve a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reaction to introduce the o-tolyl group onto the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidinone core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Lewis acids for Friedel-Crafts reactions).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features are optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and o-tolyl groups may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-3-phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one
- 2-(Methylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- 2-(Benzylthio)-3-(p-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the specific positioning of the benzylthio and o-tolyl groups. These structural features can significantly influence its chemical reactivity and biological activity, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(2-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-16-9-5-7-13-19(16)26-23(27)22-21(18-12-6-8-14-20(18)28-22)25-24(26)29-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEDVMJIIUYTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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